molecular formula C22H25N3O5 B295348 4-(2,3-dimethoxyphenyl)-N-(2-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

4-(2,3-dimethoxyphenyl)-N-(2-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No. B295348
M. Wt: 411.5 g/mol
InChI Key: IMXZNZYGEZLJMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,3-dimethoxyphenyl)-N-(2-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide, also known as DAPTA, is a small molecule that has gained attention in scientific research due to its potential applications in various fields such as immunology, virology, and cancer research. DAPTA is a member of the family of compounds called peptidomimetics, which are designed to mimic the structure and function of peptides.

Mechanism of Action

The mechanism of action of 4-(2,3-dimethoxyphenyl)-N-(2-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its ability to bind to the CD4 receptor on human cells, which is the primary receptor for the HIV virus. By binding to the CD4 receptor, 4-(2,3-dimethoxyphenyl)-N-(2-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide prevents the HIV virus from binding to the receptor, thus inhibiting the virus from entering the cell and replicating.
Biochemical and physiological effects:
4-(2,3-dimethoxyphenyl)-N-(2-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has been shown to have minimal toxicity and is well-tolerated in laboratory animals. In addition to its antiviral properties, 4-(2,3-dimethoxyphenyl)-N-(2-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of 4-(2,3-dimethoxyphenyl)-N-(2-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is its ability to inhibit the binding of the HIV virus to its receptor with high specificity and potency. However, one of the limitations of 4-(2,3-dimethoxyphenyl)-N-(2-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is its relatively complex synthesis process, which may limit its use in large-scale production.

Future Directions

There are several potential future directions for the research and development of 4-(2,3-dimethoxyphenyl)-N-(2-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide. One potential direction is the optimization of the synthesis process to improve the yield and scalability of the compound. Another potential direction is the development of 4-(2,3-dimethoxyphenyl)-N-(2-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide derivatives with improved potency and specificity for the inhibition of the HIV virus. Finally, 4-(2,3-dimethoxyphenyl)-N-(2-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide may also have potential applications in the treatment of other viral infections and inflammatory diseases.
In conclusion, 4-(2,3-dimethoxyphenyl)-N-(2-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a promising compound with potential applications in various fields of scientific research. Its ability to inhibit the binding of the HIV virus to its receptor has made it a valuable tool in the study of HIV and other viral infections. With further research and development, 4-(2,3-dimethoxyphenyl)-N-(2-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide may have even broader applications in the treatment of various diseases.

Synthesis Methods

4-(2,3-dimethoxyphenyl)-N-(2-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is synthesized using a multi-step process that involves the coupling of various building blocks. The synthesis starts with the preparation of the 2-ethoxyphenyl and 2,3-dimethoxyphenyl building blocks, which are then coupled with a pyrimidine ring. The resulting compound is then further modified to introduce the carboxamide group, which is essential for the biological activity of 4-(2,3-dimethoxyphenyl)-N-(2-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide.

Scientific Research Applications

4-(2,3-dimethoxyphenyl)-N-(2-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of research is in the field of immunology, where 4-(2,3-dimethoxyphenyl)-N-(2-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has been shown to inhibit the binding of the human immunodeficiency virus (HIV) to its receptor on human cells. 4-(2,3-dimethoxyphenyl)-N-(2-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has also been shown to inhibit the replication of other viruses, such as the hepatitis C virus.

properties

Molecular Formula

C22H25N3O5

Molecular Weight

411.5 g/mol

IUPAC Name

4-(2,3-dimethoxyphenyl)-N-(2-ethoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide

InChI

InChI=1S/C22H25N3O5/c1-5-30-16-11-7-6-10-15(16)24-21(26)18-13(2)23-22(27)25-19(18)14-9-8-12-17(28-3)20(14)29-4/h6-12,19H,5H2,1-4H3,(H,24,26)(H2,23,25,27)

InChI Key

IMXZNZYGEZLJMC-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(NC(=O)NC2C3=C(C(=CC=C3)OC)OC)C

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(NC(=O)NC2C3=C(C(=CC=C3)OC)OC)C

Origin of Product

United States

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